- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Cas no 92235-39-7 (N-Boc L-Orinithine Lactam)
N-Boc L-Orinithine Lactam structure
Product Name:N-Boc L-Orinithine Lactam
CAS 번호:92235-39-7
MF:C10H18N2O3
메가와트:214.261522769928
MDL:MFCD08166304
CID:810223
PubChem ID:124787
Update Time:2024-10-26
N-Boc L-Orinithine Lactam 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-3-(Boc-amino)-2-piperidone
- (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
- N-Boc L-Orinithine Lactam
- (S)-3-Boc-amino-2-piperidone
- (S)-3-Boc-aminopiperidin-2-one
- (S)-tert-Butyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
- tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- 3-tert-Butyloxycarbonylamino-2-piperidone
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- t-Boc-amino-2-piperidone
- (3S)-2-Oxo-3-(Boc-amino)piperidine
- 3-t-Butyloxycarbonyl-amino-2-piperidone
- PubCh
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-piperidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl [(S)-2-oxo-3-piperidinyl]carbamate
- tert-Butyl (S)-N-[2-oxo-3-piperidyl]carbamate
- MFCD08166304
- SCHEMBL2462209
- Q-103079
- EN300-1693201
- DTXSID10238933
- TERT-BUTYL (S)-2-OXOPIPERIDIN-3-YLCABAMATE
- (S)-tert-Butyl(2-oxopiperidin-3-yl)carbamate
- 92235-39-7
- SSBSATYPIISWFD-ZETCQYMHSA-N
- DTXCID60161424
- AKOS015918079
- AC-29437
- GS-6339
- CS-B1207
- (S)-tert-butyl-2-oxopiperidin-3-ylcarbamate
- VT1456
- tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
- tert-butyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (2-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
- A19575
-
- MDL: MFCD08166304
- 인치: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
- InChIKey: SSBSATYPIISWFD-ZETCQYMHSA-N
- 미소: N([C@H]1CCCNC1=O)C(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 214.13200
- 동위원소 질량: 214.13174244g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 3
- 복잡도: 258
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 67.4
- 소수점 매개변수 계산 참조값(XlogP): 0.8
실험적 성질
- 비등점: 405.6°C at 760 mmHg
- 플래시 포인트: 199.1℃
- PSA: 67.43000
- LogP: 1.50940
N-Boc L-Orinithine Lactam 세관 데이터
- 세관 번호:2933790090
- 세관 데이터:
?? ?? ??:
2933790090개요:
2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%
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요약:
2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%
N-Boc L-Orinithine Lactam 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093218-250mg |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 250mg |
£15.00 | 2022-02-28 | |
| Fluorochem | 093218-10g |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 10g |
£160.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YN153-200mg |
N-Boc L-Orinithine Lactam |
92235-39-7 | 95+% | 200mg |
81.0CNY | 2021-08-04 | |
| Chemenu | CM119871-5g |
(S)-3-(Boc-amino)-2-piperidone |
92235-39-7 | 95% | 5g |
$153 | 2021-08-06 | |
| Chemenu | CM119871-10g |
(S)-3-(Boc-amino)-2-piperidone |
92235-39-7 | 95% | 10g |
$234 | 2021-08-06 | |
| Chemenu | CM119871-25g |
(S)-3-(Boc-amino)-2-piperidone |
92235-39-7 | 95% | 25g |
$468 | 2021-08-06 | |
| Fluorochem | 093218-1g |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 1g |
£35.00 | 2022-02-28 | |
| Fluorochem | 093218-5g |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 5g |
£105.00 | 2022-02-28 | |
| Chemenu | CM119871-5g |
(S)-3-(Boc-amino)-2-piperidone |
92235-39-7 | 95% | 5g |
$141 | 2023-02-18 | |
| Chemenu | CM119871-10g |
(S)-3-(Boc-amino)-2-piperidone |
92235-39-7 | 95% | 10g |
$254 | 2023-02-18 |
N-Boc L-Orinithine Lactam 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ; overnight, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 25 °C
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
참조
- First Multigram Scale-Up and Synthesis of Novel Valerolactam- Benzimidazole Hybrid Anthelmintic, Letters in Drug Design & Discovery, 2023, 20(2), 225-231
합성 방법 3
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid , Methanol
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
참조
- Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2, Journal of Medicinal Chemistry, 1988, 31(7), 1430-6
합성 방법 4
반응 조건
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
참조
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532
합성 방법 5
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 45 min, rt; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
참조
- Preparation of heterocyclic substituted aminoazacycles useful as central nervous system agents, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
참조
- Asymmetric synthesis of (3S,9S)-ciliatamide C, China, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
참조
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
참조
- Studies directed toward the synthesis of naturally occurring acyltetramic acids. 2. Preparation of the macrocyclic subunit of ikarugamycin, Journal of Organic Chemistry, 1986, 51(26), 5486-9
합성 방법 9
반응 조건
1.1 Reagents: Diphenylsilane , 4-(Dimethylamino)pyridine , Diisopropylethylamine Solvents: Acetonitrile ; 42 h, 80 °C
참조
- Diphenylsilane as a coupling reagent for amide bond formation, Green Chemistry, 2017, 19(21), 5060-5064
합성 방법 10
반응 조건
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Acetonitrile ; 15 h, 80 °C
참조
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3, Journal of Organic Chemistry, 2013, 78(9), 4512-4523
합성 방법 11
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
참조
- A flexible approach for the synthesis of selectively labelled L-arginine, Tetrahedron Letters, 2004, 45(29), 5739-5741
합성 방법 12
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
참조
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, reflux
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
참조
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids, Journal of Peptide Science, 2005, 11(3), 175-186
합성 방법 14
반응 조건
1.1 Reagents: Alumina Solvents: Toluene ; reflux
1.2 -
1.2 -
참조
- Synthesis and Anthelmintic Evaluation of Novel Valerolactam-Benzimidazole Hybrids, Letters in Drug Design & Discovery, 2013, 10(10), 1007-1014
합성 방법 15
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Solvents: Methanol ; 18 h, rt
1.2 Solvents: Methanol ; 18 h, rt
참조
- Preparation of heterocyclic amides, in particular azolanes and pyridines as Phosphodiesterase IV (PDE4) inhibitors for the treatment of inflammatory and allergic disorders, World Intellectual Property Organization, , ,
N-Boc L-Orinithine Lactam Raw materials
- (2S)-2,5-diaminopentanoic acid
- Di-tert-butyl dicarbonate
- L-Norvaline, 5-azido-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- (s)-3-Aminopiperidin-2-one
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate
- Nα-Boc-L-Ornithine
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
- Boc-Orn(Cbz)-OMe
N-Boc L-Orinithine Lactam Preparation Products
N-Boc L-Orinithine Lactam 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
주문 번호:A19575
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 16:01
가격 ($):253.0
Email:sales@amadischem.com
N-Boc L-Orinithine Lactam 관련 문헌
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
92235-39-7 (N-Boc L-Orinithine Lactam) 관련 제품
- 221874-51-7(tert-butyl N-(3R)-2-oxopiperidin-3-ylcarbamate)
- 76944-95-1(tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate)
- 99780-98-0(tert-butyl N-(2-oxopiperidin-3-yl)carbamate)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 139178-67-9(Carbamic acid, [2-(methylamino)-2-oxo-1-(4-piperidinylmethyl)ethyl]-,1,1-dimethylethyl ester, (S)-)
- 85574-35-2(Carbamicacid, [3-methyl-1-[(propylamino)carbonyl]butyl]-, 1,1-dimethylethyl ester, (S)-(9CI))
- 89226-19-7(Glycinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-)
- 106691-72-9(tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate)
- 139178-66-8(Carbamic acid, [2-(methylamino)-2-oxo-1-(4-piperidinylmethyl)ethyl]-, 1,1-dimethylethyl ester, (R)- (9CI))
- 31140-42-8(tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
순결:99%
재다:25g
가격 ($):253.0